5-Bromo-3-phenylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63362-84-5 |
|---|---|
Molecular Formula |
C14H9BrO |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9BrO/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HKXLEIWOSHPMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Phenylbenzofuran and Analogous Benzofuran Derivatives
Foundational Strategies for Benzofuran (B130515) Ring Construction
The construction of the benzofuran core can be achieved through various intramolecular cyclization strategies, which are classified based on the bond being formed. rsc.orgresearchgate.netnih.gov Additionally, cyclodehydration reactions of suitable precursors provide a direct route to this heterocyclic system.
Intramolecular Cyclization Approaches (e.g., O-C2, C2-C3, C3-C3a Bond Formation)
The formation of the benzofuran ring often relies on intramolecular cyclization, a process that can be categorized by the specific bond being formed to close the ring. rsc.orgresearchgate.netnih.gov Key strategies include the formation of the O-C2, C2-C3, and C3-C3a bonds. rsc.orgnih.gov
O-C2 Bond Formation: This is a common approach for synthesizing benzofurans. nih.gov For instance, the cyclization of o-alkenylphenols can be catalyzed by various transition metals. nih.gov Another example involves the reaction of o-iodophenyl allenyl ethers, which can undergo radical cyclization to form the benzofuran ring. nih.gov
C2-C3 Bond Formation: This strategy often involves the cyclization of an appropriately substituted precursor where the benzene (B151609) ring and the furan-forming components are already linked. rsc.orgresearchgate.net An example is the intramolecular Heck reaction, which can be used to construct 2-substituted-3-functionalized benzofurans. acs.org
C3-C3a Bond Formation: This approach is less common but offers a unique pathway to the benzofuran skeleton. One notable method is the intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones. nih.gov These precursors are typically prepared through the O-alkylation of a phenol (B47542) with an α-haloarylketone. nih.gov
Cyclodehydration Reactions of α-Phenoxy Ketones and Related Precursors
The acid-catalyzed cyclodehydration of α-phenoxy ketones is a direct and efficient method for preparing 2,3-disubstituted benzofurans. lookchem.comresearchgate.net This reaction typically involves treating an α-phenoxy ketone with a strong acid, which promotes the intramolecular electrophilic aromatic substitution to form the benzofuran ring. researchgate.net Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be a particularly effective mediator for this transformation, allowing the synthesis of various 3-substituted and 2,3-disubstituted benzofurans under mild conditions. lookchem.comresearchgate.netlookchem.com This method is advantageous as the α-phenoxy ketone precursors are readily available from the reaction of phenols and α-bromo ketones. researchgate.net The reaction is generally high-yielding and tolerates a range of functional groups. researchgate.net For example, the cyclodehydration of 2-phenoxy acetophenone (B1666503) yields 3-phenylbenzofuran (B8811988). researchgate.net
Transition Metal-Catalyzed Synthetic Protocols
Transition metal catalysis has revolutionized the synthesis of benzofurans, offering highly efficient and selective methods for their construction. Palladium, copper, and nickel catalysts are particularly prominent in these synthetic protocols. nih.govresearchgate.netrsc.orgnih.govthieme-connect.comacs.orgacs.orgmdpi.commdpi.comcaltech.edusemanticscholar.orgnii.ac.jpnih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, C-H Arylation)
Palladium catalysts are widely used in a variety of cross-coupling reactions to synthesize benzofurans. nih.govresearchgate.netrsc.orgnih.govthieme-connect.comacs.orgmdpi.commdpi.comcaltech.edunii.ac.jpnih.gov
Sonogashira Coupling: This reaction is a powerful tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgnih.gov In the context of benzofuran synthesis, a common strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgnih.gov For example, 2-iodophenols can be coupled with terminal alkynes in a one-pot reaction to yield 2,3-disubstituted benzofurans. nih.gov This methodology has been successfully applied to the synthesis of various substituted benzofurans. rsc.orgnih.gov
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is another key method for synthesizing aryl-substituted benzofurans. rsc.orgmdpi.comsemanticscholar.orgnih.govnih.gov For instance, 2-(4-bromophenyl)benzofuran (B12281498) can undergo a Suzuki coupling with various arylboronic acids to produce a range of 2-arylbenzo[b]furan derivatives. mdpi.comsemanticscholar.org This reaction is often carried out in aqueous media using a palladium catalyst. mdpi.comsemanticscholar.orgnih.gov A strategy involving a Suzuki-Miyaura coupling followed by an oxidative cyclization has also been developed for the synthesis of benzofuran scaffolds. nih.govacs.org
Heck Reaction: The Heck reaction, involving the coupling of an unsaturated halide with an alkene, provides another route to benzofurans. acs.orgcaltech.eduthieme-connect.com An intramolecular Heck reaction is a key step in a novel approach to synthesize 2-substituted-3-functionalized benzofurans. acs.org Additionally, a double Heck reaction of 2,3-dibromofurans with alkenes, followed by a 6π-electrocyclization and dehydrogenation, offers a convenient route to functionalized benzofurans. thieme-connect.com Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, allow for the synthesis of benzofurans from unfunctionalized arenes and olefins. caltech.edu
C-H Arylation: Direct C-H arylation has emerged as a powerful and atom-economical method for synthesizing aryl-substituted benzofurans. mdpi.comnih.govresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials. mdpi.comnih.gov For example, the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides can produce 2-arylbenzofuran derivatives. nih.govresearchgate.net Another strategy utilizes an 8-aminoquinoline (B160924) directing group to facilitate the C-H arylation at the C3 position of the benzofuran scaffold. mdpi.comnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuran Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | o-Iodophenol, Terminal Alkyne | Pd Catalyst, CuI | 2,3-Disubstituted Benzofuran | nih.gov |
| Suzuki Coupling | 2-(4-Bromophenyl)benzofuran, Arylboronic Acid | Pd(II) Complex, K₂CO₃ | 2-Arylbenzo[b]furan | mdpi.comsemanticscholar.org |
| Intramolecular Heck Reaction | Substituted o-Iodophenyl Ether | Pd Catalyst | 2-Substituted-3-functionalized Benzofuran | acs.org |
| C-H Arylation | Benzofuran, Triarylantimony Difluoride | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofuran | nih.gov |
Copper-Catalyzed Cyclization and Coupling Reactions
Copper catalysts offer a cost-effective and less toxic alternative to palladium for the synthesis of benzofurans. researchgate.netrsc.orgacs.orgacs.orgrsc.org
Copper-Catalyzed Cyclization: Copper catalysts can promote the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to yield polysubstituted benzofurans. researchgate.netrsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. researchgate.netrsc.org Copper(I) iodide has been used to catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters to provide 2,3-disubstituted benzofurans. organic-chemistry.org
Copper-Catalyzed Coupling: Copper is often used as a co-catalyst in Sonogashira reactions. rsc.orgrsc.org However, copper-catalyzed Sonogashira-type reactions that are palladium-free have also been developed. rsc.org Furthermore, copper-catalyzed tandem reactions, such as the three-component synthesis of indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles, have been reported. acs.org A novel copper-catalyzed cyclization/chalcogenation of o-alkynylphenols with epoxides and elemental sulfur or selenium has been developed to synthesize 3-(β-hydroxychalcogen)benzofurans. acs.org
Nickel-Catalyzed Methodologies (e.g., Cross-Coupling, Intramolecular Nucleophilic Addition)
Nickel catalysis provides another powerful avenue for the synthesis of benzofuran derivatives, often with unique reactivity compared to palladium and copper. nii.ac.jpnih.govthieme-connect.comrsc.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been effectively used in cross-coupling reactions to form benzofurans. nii.ac.jpbeilstein-journals.org For example, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation provides a route to 2-arylbenzofurans. nii.ac.jpbeilstein-journals.org This method demonstrates orthogonal reactivity, as it can selectively activate a C-F bond in the presence of a C-Br bond. nii.ac.jpbeilstein-journals.org For instance, 5-bromo-2-fluorobenzofuran (B8782360) can first undergo a palladium-catalyzed Suzuki coupling at the C-Br position, followed by a nickel-catalyzed arylation at the C-F position, allowing for the introduction of two different aryl groups. nii.ac.jpbeilstein-journals.org
Intramolecular Nucleophilic Addition: A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the formation of benzofuran derivatives. lookchem.comthieme-connect.com This protocol involves the cyclization of substrates like 2-(2-iodophenoxy)-1-phenylethanone in the presence of a nickel catalyst and a reducing agent like zinc powder to afford 3-phenylbenzofuran. thieme-connect.com
Intramolecular Oxidative Coupling: Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols offers an efficient method for synthesizing 3-aryl benzofurans. nih.govrsc.org This reaction uses molecular oxygen as the oxidant, making it an environmentally friendly process. nih.govrsc.org
Table 2: Examples of Nickel-Catalyzed Reactions for Benzofuran Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Cross-Coupling (C-F activation) | 2-Fluorobenzofuran, Arylboronic Acid | Ni(cod)₂, PCy₃ | 2-Arylbenzofuran | nii.ac.jpbeilstein-journals.org |
| Intramolecular Nucleophilic Addition | 2-(2-Iodophenoxy)-1-phenylethanone | Ni(dppp)₂Cl₂, Zn | 3-Phenylbenzofuran | thieme-connect.com |
| Intramolecular Oxidative Coupling | ortho-Alkenyl Phenol | Ni(acac)₂, O₂ | 3-Arylbenzofuran | nih.govrsc.org |
Metal-Free and Organocatalytic Approaches
The synthesis of benzofuran derivatives without the use of transition metals has gained significant traction, driven by the pursuit of more sustainable and cost-effective chemical processes. Organocatalysis, in particular, has emerged as a powerful tool, enabling the asymmetric synthesis of complex chiral molecules. mdpi.com Strategies utilizing N-heterocyclic carbenes (NHCs), Brønsted bases, and other organic molecules have been successfully employed to construct benzofuran-containing scaffolds, such as cyclopenta[b]benzofurans and δ-sultone-fused benzofurans, often with high enantioselectivity. rsc.orgnih.govchemrxiv.orgchemrxiv.org These methods provide novel pathways to functionalized benzofuran-3(2H)-ones and other intricate structures through reactions like the intramolecular Stetter reaction and tandem Michael addition-cyclization sequences. mdpi.comchemrxiv.org
Radical Reaction Pathways for Benzofuran Formation
Radical reactions offer a unique avenue for the formation of the benzofuran ring system. These methods often proceed under mild conditions and exhibit high functional group tolerance. One notable strategy involves a cascade radical cyclization, which has been shown to be an effective method for constructing complex, polycyclic benzofuran derivatives that are otherwise difficult to access. researchgate.netrsc.org This approach can be initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether, triggering a radical cyclization followed by an intermolecular coupling. researchgate.net
Another innovative metal-free approach utilizes heteroatom anions, such as those derived from phosphines, thiols, and anilines, as super-electron-donors (SEDs). researchgate.net These SEDs can initiate intermolecular radical coupling reactions to furnish 3-functionalized benzofurans in moderate to excellent yields. The process is initiated by the formation of the heteroatom anion, which then acts as the SED in the radical coupling with a suitable precursor, like a phenyliodide derivative. researchgate.net This highlights the versatility of radical chemistry in forging new bonds to create the benzofuran core.
Base-Mediated and Acid-Catalyzed Cyclizations
Classical yet continually evolving, base-mediated and acid-catalyzed cyclizations remain cornerstone strategies for benzofuran synthesis. Base-catalyzed methods can involve the condensation of o-hydroxyphenones with reagents like 1,1-dichloroethylene or the Rap–Stoermer reaction between α-haloketones and salicylaldehydes. organic-chemistry.orgnih.gov A more complex, two-stage approach involves the base-mediated ring opening of a 3-aroylbenzofuran, which generates a 1,3-dicarbonyl intermediate. acs.org This intermediate can then undergo a Michael addition with an acrylate (B77674) or acrylamide, followed by deformylation and a subsequent acid-mediated dehydrative cyclization to yield highly substituted benzofurans. acs.org
Acid catalysis is frequently employed to promote intramolecular cyclodehydration. Lewis acids such as titanium tetrachloride can facilitate the direct one-step synthesis of benzofurans from readily available phenols and α-haloketones, combining a Friedel–Crafts-like alkylation and cyclization. nih.gov Similarly, Brønsted acids like polyphosphoric acid (PPA) are effective cyclizing agents for precursors such as 1-bromo-3-(2,2-diethoxyethoxy)benzene. google.com Furthermore, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using PhI(OAc)₂ as a catalyst, provides an efficient route to 2-arylbenzofurans under metal-free conditions. organic-chemistry.org
Electrochemical Synthesis of Selenylated Benzofuran Derivatives (Relevant for Structural Analogs)
Electrosynthesis has surfaced as a sustainable and powerful technique for constructing complex heterocyclic molecules, including structural analogs of 5-Bromo-3-phenylbenzofuran. Specifically, the electrochemical synthesis of selenylated benzofuran derivatives has been achieved through an oxidative intramolecular cyclization. frontiersin.orgdntb.gov.ua This method involves the reaction of 2-alkynylphenol derivatives with various diorganoyl diselenides in an undivided cell under galvanostatic electrolysis. frontiersin.orgnih.gov
A key advantage of this approach is that it operates under oxidant-, base-, and metal-free conditions at room temperature, aligning with the principles of green chemistry. frontiersin.orgdntb.gov.uaresearchgate.net The reaction demonstrates good functional group compatibility and provides the desired 3-selenylbenzofuran products in good to excellent yields. frontiersin.org A prime example of this methodology is the synthesis of 5-Bromo-3-[(4-chlorophenyl)selanyl]-2-phenylbenzofuran, a close structural analog of the target compound. frontiersin.org
Table 1: Electrochemical Synthesis of a Selenylated Benzofuran Analog
This interactive table summarizes the synthesis and characterization data for a representative selenylated benzofuran derivative.
| Compound Name | Starting Materials | Yield | Analytical Data | Reference |
|---|
Regioselective Functionalization Strategies Applied to Brominated and Phenylated Benzofurans
The functionalization of a pre-formed benzofuran skeleton, particularly one already bearing bromo and phenyl substituents, is critical for creating molecular diversity and accessing specific target compounds. Regioselective strategies allow for the precise introduction of new chemical moieties at desired positions on the heterocyclic ring.
Direct Halogenation and Subsequent Cross-Coupling
Halogen-substituted benzofurans, such as 5-bromobenzofuran (B130475) derivatives, are exceptionally valuable synthetic intermediates. researchgate.net The bromine atom serves as a versatile handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. The regioselective bromination of the benzofuran core can be achieved using various brominating agents, setting the stage for further elaboration. researchgate.netresearchgate.net
Once the brominated benzofuran is obtained, it can readily participate in reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. For instance, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with a variety of arylboronic acids using a palladium catalyst to yield 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net Similarly, 2-acetyl-5-bromobenzofuran undergoes Mizoroki-Heck vinylation reactions with olefins like styrene (B11656) and various acrylates, demonstrating the utility of this approach for C-C bond formation at the C5-position. arkat-usa.orgumich.eduresearchgate.net
Table 2: Representative Cross-Coupling Reactions on Brominated Benzofurans
This interactive table showcases examples of Suzuki and Heck cross-coupling reactions using bromobenzofuran substrates.
| Reaction Type | Bromobenzofuran Substrate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% | researchgate.net |
| Heck Coupling | 2-Acetyl-5-bromobenzofuran | Acrylonitrile | E-3-(2-Acetylbenzofuran-5-yl)acrylonitrile | 88% | arkat-usa.org |
Diversity-Oriented Synthetic Routes for Substituted Benzofurans
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from simple, readily available starting materials. Several powerful DOS strategies have been developed for the construction of multisubstituted benzofurans. oup.comacs.orgoup.com
One such approach involves a two-step sequence starting from simple phenols. oup.comoup.com The first step is a Pummerer-type annulation of phenols with ketene (B1206846) dithioacetal monoxides to form 2-methylsulfanylbenzofurans. The methylsulfanyl group at the 2-position can then be readily substituted with various aryl groups via cross-coupling reactions, allowing for modular construction of 2,3-disubstituted benzofurans. oup.comoup.com
Another versatile strategy employs o-propargylphenols as key starting materials. rsc.org By carefully selecting the reaction conditions, these precursors can be directed through divergent synthetic pathways. Under basic conditions, they undergo regioselective intramolecular cyclization to yield 2-substituted benzofurans. rsc.org In contrast, employing cationic gold catalysis leads to the formation of isomeric 4H-chromenes, showcasing the power of catalyst control in diversity-oriented synthesis. rsc.org Furthermore, libraries of benzofurans can be systematically built using building blocks like salicylaldehydes, which can be converted into 3-carboxyfunctionalized benzofurans and subsequently arylated to achieve diverse 2,3-disubstituted products. acs.org
Chemical Reactivity and Advanced Transformations of 5 Bromo 3 Phenylbenzofuran Derivatives
Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring
The benzofuran ring system is generally reactive towards electrophiles due to its electron-rich nature. researchgate.net The regioselectivity of electrophilic substitution on the 3-phenylbenzofuran (B8811988) core is influenced by the existing substituents. In benzofuran itself, electrophilic attack often occurs at the 2-position to form a stable intermediate analogous to a benzylic carbocation. stackexchange.com However, with the 3-position occupied by a phenyl group, electrophilic substitution is directed to other positions on the heterocyclic ring.
For instance, Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan with N,N-dimethylformamide and phosphorus oxychloride introduces a formyl group at the 2-position. researchgate.net Similarly, Friedel-Crafts acylation of benzofuran derivatives typically results in substitution at the 2- or 3-position, though with 3-phenylbenzofuran, the reaction is directed to the 2-position. researchgate.netrsc.org
The presence of activating groups on the benzene (B151609) ring of the benzofuran moiety can further influence the site of electrophilic attack. For example, a hydroxyl group at the 5-position can direct bromination to the ortho position (position 4). nih.gov
Table 1: Examples of Electrophilic Substitution on 3-Phenylbenzofuran Derivatives
| Starting Material | Reagent(s) | Product | Position of Substitution | Reference(s) |
| 3-Phenyl-5,7-dimethoxybenzo[b]furan | N,N-Dimethylformamide, POCl₃ | 5,7-Dimethoxy-3-phenyl-benzofuran-2-carbaldehyde | 2 | researchgate.net |
| 5-Hydroxy-3-methylbenzofuran-2-carboxamide | Br₂ in Acetic Acid | 4-Bromo-5-hydroxy-3-methylbenzofuran-2-carboxamide | 4 | nih.gov |
Nucleophilic Displacement and Addition Reactions
Nucleophilic reactions involving 5-bromo-3-phenylbenzofuran can occur at several sites. The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis. vulcanchem.com
More commonly, nucleophilic reactions target other functional groups that have been introduced onto the benzofuran scaffold. For example, 3-hydroxy-3-phenylbenzofuran-2(3H)-ones can undergo dehydrative nucleophilic substitution with various nucleophiles like arenes, 1,3-dicarbonyl compounds, alcohols, and thiols in the presence of a strong acid like sulfuric acid. rsc.org
Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone moieties has been developed for the synthesis of benzofuran derivatives, showcasing the possibility of forming the benzofuran ring itself through a nucleophilic addition process. thieme-connect.comlookchem.com
Diverse Cross-Coupling Reactions Utilizing Bromine as a Handle
The bromine atom at the 5-position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. molaid.comgoogle.commdpi.com
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-benzofuran with boronic acids or their esters. For example, this compound can be coupled with various arylboronic acids to generate 5-aryl-3-phenylbenzofuran derivatives. researchgate.netjst.go.jpresearchgate.net This methodology is highly efficient and tolerates a wide array of functional groups. thieme-connect.comresearchgate.net In some instances, microwave irradiation has been shown to accelerate these reactions, leading to higher yields in shorter reaction times. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Bromobenzofurans can be coupled with terminal acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.govthieme-connect.com This method is crucial for the synthesis of various natural products and complex organic molecules. rsc.org Tandem Sonogashira coupling followed by cyclization is a powerful one-pot strategy for synthesizing highly substituted benzofurans. researchgate.netbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, converting the bromo-substituent into an amino group. This is a key transformation for the synthesis of aminobenzofuran derivatives, which are important in medicinal chemistry. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com
Heck Coupling: While less commonly reported specifically for this compound, the Heck reaction, which couples aryl halides with alkenes, is a viable method for introducing vinyl groups onto the benzofuran core. researchgate.net
Table 2: Overview of Cross-Coupling Reactions on this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-3-phenylbenzofuran | researchgate.netjst.go.jpresearchgate.netarkat-usa.org |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI | 5-Alkynyl-3-phenylbenzofuran | rsc.orgnih.govthieme-connect.com |
| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | 5-Amino-3-phenylbenzofuran | mdpi.comresearchgate.net |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | 5-Alkenyl-3-phenylbenzofuran | researchgate.net |
Ring-Opening and Rearrangement Pathways of Benzofurans
The benzofuran ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. For instance, some 3-nitrobenzo[b]thiophene (B90674) derivatives, structurally related to benzofurans, can undergo ring-opening upon reaction with amines. researchgate.net
Rearrangements are also known in benzofuran chemistry. A notable example is the lookchem.comlookchem.com-sigmatropic rearrangement of oxime ethers, which can be triggered by N-trifluoroacetylation, leading to the formation of benzofuran structures. researchgate.net Another strategy involves the rearrangement of chalcone (B49325) derivatives to selectively synthesize 3-acylbenzofurans or 3-formylbenzofurans. rsc.org For example, MOM-protected 2-hydroxychalcones can be rearranged to 2,3-dihydrobenzofuran (B1216630) intermediates, which can then be selectively converted to different benzofuran isomers under different acidic or basic conditions. rsc.org
Functional Group Interconversions on the Benzofuran and Phenyl Moieties
Beyond the reactions involving the core heterocyclic structure, the substituents on both the benzofuran and the 3-phenyl rings can be chemically modified.
The bromine atom at the 5-position can be converted to other functional groups through non-coupling reactions as well. For example, metal-halogen exchange using organolithium reagents can generate a lithiated species that can then react with various electrophiles. vulcanchem.com
Functional groups on the phenyl ring can also be manipulated. For example, if the phenyl group contains a nitro substituent, it can be reduced to an amino group, which can then be further functionalized. Similarly, a methoxy (B1213986) group on the phenyl ring can be demethylated to a hydroxyl group.
On the benzofuran moiety, other functional groups can be interconverted. For instance, a carboxylic acid group, often introduced at the 2-position, can be esterified, converted to an amide, or reduced to an alcohol. vulcanchem.com An acetyl group can be transformed into an oxime. arkat-usa.org
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Phenylbenzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 5-Bromo-3-phenylbenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the proton and carbon environments within the molecule, confirming the connectivity and substitution pattern.
Detailed ¹H and ¹³C NMR data have been reported for this compound and its derivatives. mdpi.comresearchgate.net In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the protons of the benzofuran (B130515) core and the phenyl substituent exhibit characteristic chemical shifts and coupling patterns. researchgate.netthieme-connect.com For instance, the proton at the 2-position of the benzofuran ring often appears as a singlet, while the aromatic protons on the fused benzene (B151609) ring display coupling patterns consistent with their relative positions. thieme-connect.com The protons of the phenyl group at the 3-position also show distinct multiplets. thieme-connect.com
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Solvent |
| This compound | ¹H NMR | ~7.8 (s, 1H, H-2), ~7.3-7.6 (m, aromatic H) | CDCl₃ |
| ¹³C NMR | ~157.3 (C), ~153.7 (C), ~131.3 (C), ~130.0 (C), ~129.1 (CH), ~129.0 (CH), ~127.2 (CH), ~125.2 (CH), ~123.6 (CH), ~116.1 (C-Br), ~112.7 (CH), ~100.7 (CH) mdpi.com | CDCl₃ | |
| 5-Chloro-3-phenylbenzofuran | ¹H NMR | 7.65 (s, 1H), 7.62 (s, 1H), 7.44 (d, J=8.0 Hz, 2H), 7.33 (t, J=7.5 Hz, 2H), 7.30 (d, J=8.5 Hz, 1H), 7.24 (d, J=7.5 Hz, 1H), 7.16 (d, J=8.5 Hz, 1H) thieme-connect.com | CDCl₃ |
| ¹³C NMR | 154.1, 142.5, 131.2, 129.0, 128.7, 127.8, 127.7, 127.4, 124.8, 122.0, 120.1, 112.7 thieme-connect.com | CDCl₃ |
Single Crystal X-ray Diffraction for Absolute Structure and Conformation Analysis
While the crystal structure of the parent this compound was not explicitly found, data for a closely related derivative, 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran, has been reported. nih.gov This study reveals that the benzofuran unit is essentially planar. nih.gov The analysis of this and other similar structures provides valuable insight into the expected solid-state conformation of this compound. nih.gov For instance, in the reported structure, the dihedral angle between the benzofuran unit and the 2-phenyl ring is 16.0(1)°, while the 3-phenylsulfinyl group is nearly perpendicular to the benzofuran plane. nih.gov It is common for the phenyl substituent in 3-phenylbenzofurans to be twisted out of the plane of the benzofuran ring to minimize steric hindrance.
Crystallographic data for related compounds are often deposited in the Cambridge Crystallographic Data Centre (CCDC). rsc.orgmdpi.com The crystal structure of a derivative, methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate, has been determined, providing further examples of the geometry of the bromo-benzofuran core. mdpi.com
Table 2: Illustrative Crystallographic Data for a Related Bromo-benzofuran Derivative (Data for 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran) nih.gov
| Parameter | Value |
| Formula | C₂₀H₁₃BrO₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2670 (1) |
| b (Å) | 9.5233 (2) |
| c (Å) | 11.8663 (2) |
| α (°) | 72.187 (1) |
| β (°) | 80.772 (1) |
| γ (°) | 69.526 (1) |
| Volume (ų) | 831.76 (2) |
| Z | 2 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. It also provides valuable information about the fragmentation patterns of the molecule under ionization, which can aid in structural elucidation.
For this compound, HRMS analysis would confirm its molecular formula of C₁₄H₉BrO. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Studies on various substituted benzofurans have utilized HRMS to confirm their structures. For example, the HRMS data for 5-Bromo-3-[(4-chlorophenyl)selanyl]-2-phenylbenzofuran showed the calculated and found masses for the molecular ion, confirming its composition. frontiersin.orgfrontiersin.org The fragmentation pathways of benzofuran derivatives often involve cleavages of the substituent groups and the heterocyclic ring. While specific fragmentation data for this compound is not detailed in the search results, analysis of related structures indicates that common fragmentation pathways would likely involve the loss of the bromine atom, the phenyl group, or a carbon monoxide molecule from the furan (B31954) ring.
Table 3: Representative HRMS Data for Substituted Benzofurans
| Compound | Ionization Mode | Calculated m/z | Found m/z | Formula |
| 5-Bromo-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | ESI | 365.0687 [M+H]⁺ | 365.0678 | C₂₀H₁₄ClN₂O₃ |
| 5-Bromo-3-[(4-chlorophenyl)selanyl]-2-phenylbenzofuran | APCI | 461.8925 [M]⁺ | 461.8902 | C₂₀H₁₂BrClOSe |
| 1-[5-Bromo-3-(Bromomethyl)-4,6-Dimethoxy-1-Benzofuran-2-yl]Ethanone | HRMS | 414.8980 [M+Na]⁺ | 414.9003 | C₁₃H₁₂Br₂O₄ |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. These would include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.
While a specific, complete FTIR spectrum for this compound is not provided in the search results, data for related compounds offer insight into the expected vibrational frequencies. For instance, the IR spectrum of 5-bromo-3-(2,4-dimethoxyphenyl)-3-phenylbenzofuran-2(3H)-one shows characteristic peaks at 2917, 1808, 1583, 1319, and 1086 cm⁻¹. rsc.org Another related compound, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, displays IR peaks at 3300, 2917, 1620, 1466, and 1080 cm⁻¹. beilstein-journals.org Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond.
Table 4: Characteristic IR Absorption Frequencies for Benzofuran Derivatives
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
| 5-Bromo-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | N-H stretch, C=C stretch, C-N stretch | 3367, 1585, 1504, 1468, 1324 mdpi.com |
| (E)-(4-bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone | C-Br, C-O-C, C=O | 825, 1216, 1740 scielo.org.mx |
| 1-(5-Bromo-2-(3ʹ-fluorophenyl)benzofuran-7-yl)ethanone | C=O, C-F, C-Br | (Implied by structure) |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, providing information about its electronic transitions and excited state behavior.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated benzofuran and phenyl ring systems. The position and intensity of these absorption maxima are influenced by the extent of conjugation and the nature of the substituents. The bromine atom and the phenyl group can cause shifts in the absorption bands compared to the unsubstituted benzofuran.
The fluorescence properties of benzofuran derivatives can vary significantly depending on their substitution pattern. csic.esresearchgate.net Some benzofurans are known to be fluorescent, and their emission spectra can provide insights into their excited state dynamics. researchgate.net The introduction of a heavy atom like bromine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. The photophysical properties of benzofuran-fused BODIPY dyes, for example, have been extensively studied, demonstrating that the benzofuran moiety can significantly influence the absorption and emission wavelengths. csic.es
While specific absorption and emission maxima for this compound were not found, studies on similar molecules indicate that the absorption is typically in the 260-350 nm range, with emission, if any, at longer wavelengths. researchgate.net
Table 5: Photophysical Properties of Representative Benzofuran Derivatives
| Compound/System | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Notes |
| 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one | 260–349 | 400–485 | Varies with solvent polarity researchgate.net |
| Benzofuran-fused BODIPYs | Red-shifted | Red-shifted | Cyclohexane csic.es |
| Tetra-{6-(-benzofuran-2-carboxylate)-hexylthio} substituted phthalocyanines | Complex spectra with Q and B bands | Fluorescence quantum yields depend on the central metal researchgate.net | DMSO researchgate.net |
Theoretical and Computational Investigations of 5 Bromo 3 Phenylbenzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, stability, and reactivity of organic molecules, including 5-Bromo-3-phenylbenzofuran. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are widely employed to predict various molecular properties. rsc.orgresearchgate.net
Key parameters derived from DFT calculations provide significant insights into the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial in predicting the molecule's charge transfer behavior and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For benzofuran (B130515) derivatives, these calculations help in understanding their potential as antioxidants and in other chemical reactions. rsc.org
Electrostatic potential surfaces generated through DFT identify the nucleophilic and electrophilic sites within the molecule, offering a visual representation of the charge distribution and predicting how the molecule will interact with other reagents. This is particularly useful in understanding the regioselectivity of chemical reactions. For instance, in the acid-catalyzed cyclization of acetal (B89532) substrates to form benzofuran cores, molecular orbital analysis can predict the regioselectivity of the reaction. wuxiapptec.com
Furthermore, DFT is utilized to calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to confirm the structure of the synthesized compound. These computational studies can also be applied to investigate the influence of substituents on the conformation and properties of the benzofuran ring system. rsc.org For example, DFT calculations have been used to study the antioxidative activities of benzofuran–stilbene hybrid compounds, revealing that the environment significantly influences the reaction mechanism. rsc.org In the gaseous phase, a hydrogen atom transfer (HAT) mechanism is often predicted, while in solvents, a sequential proton loss–electron transfer (SPL–ET) mechanism may be more likely. rsc.org
Table 1: Key Parameters from DFT Calculations for Benzofuran Derivatives
| Parameter | Significance | Typical Application |
| HOMO-LUMO Gap | Predicts electronic transitions, chemical reactivity, and kinetic stability. | Assessing charge transfer behavior and potential as an antioxidant. rsc.org |
| Electrostatic Potential Surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicting sites of chemical reactions and intermolecular interactions. |
| Vibrational Frequencies | Correlates with experimental IR spectra for structural confirmation. | Confirming the synthesis of the target molecule. |
| Reaction Energy Profiles | Determines the energetic favorability of different reaction pathways. wuxiapptec.com | Understanding regioselectivity in cyclization reactions. wuxiapptec.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape and intermolecular interactions of this compound. These simulations model the movement of atoms and molecules over time, offering insights that are complementary to the static picture provided by methods like X-ray crystallography.
MD simulations are particularly valuable for understanding how flexible molecules like this compound behave in different environments, such as in solution or when interacting with biological macromolecules. For instance, in the context of drug design, MD simulations can be used to evaluate the stability of a ligand-protein complex. By simulating the complex over an extended period (e.g., nanoseconds), researchers can observe whether the ligand remains bound to the active site and identify the key interactions that stabilize the complex. nih.govd-nb.info
A typical MD simulation involves defining a force field (e.g., OPLS) that describes the potential energy of the system as a function of its atomic coordinates. ncl.ac.uk The system is then allowed to evolve according to the laws of classical mechanics. Analysis of the simulation trajectory can reveal:
Conformational Preferences: The simulation can explore the different accessible conformations of the molecule and their relative populations. This is crucial for understanding how the molecule's shape influences its activity.
Solvation Effects: MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of how the solvent structure around the solute affects its conformation and reactivity.
Binding Dynamics: When studying ligand-protein interactions, MD simulations can reveal the pathway of ligand binding and unbinding, as well as the dynamic nature of the interactions within the binding pocket. This information is critical for designing inhibitors with improved binding affinity and residence time. nih.govd-nb.info
For example, MD simulations have been used to study the interaction of benzofuran derivatives with enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. nih.govd-nb.info These simulations can help to understand the stability of the enzyme-inhibitor complex and identify the specific amino acid residues involved in the interaction. nih.govd-nb.info The root-mean-square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand has found a stable binding mode. nih.govd-nb.info
Quantum Mechanical Simulations for Photophysical Properties and Energy Landscapes
Quantum mechanical (QM) simulations are indispensable for investigating the photophysical properties and energy landscapes of molecules like this compound. These methods, which include both DFT and higher-level ab initio calculations, provide a detailed understanding of the electronic excited states and the transitions between them.
The photophysical properties of a molecule, such as its absorption and emission spectra, are determined by its electronic structure. QM simulations can predict these properties with a high degree of accuracy. For example, time-dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. These calculations can help to interpret experimental spectra and to understand how structural modifications affect the photophysical properties.
QM simulations are also used to explore the potential energy surfaces of the ground and excited states. This allows for the investigation of various photophysical processes, including:
Fluorescence and Phosphorescence: By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, QM simulations can predict whether a molecule is likely to fluoresce or phosphoresce. The energy gap between S1 and T1 is a key factor in determining the efficiency of intersystem crossing.
Quantum Yields: While challenging to predict with high accuracy, QM simulations can provide qualitative insights into the factors that influence the fluorescence quantum yield, such as the presence of non-radiative decay pathways.
Energy Landscapes: QM calculations can map out the potential energy landscape of a molecule, identifying minima (stable conformations) and transition states that connect them. This is crucial for understanding photochemical reactions and other processes that involve changes in molecular geometry. researchgate.net
For instance, QM simulations have been used to analyze the photophysical and lasing properties of benzofuran-fused BODIPY dyes. csic.esx-mol.com These studies combine experimental measurements with quantum mechanical calculations to gain a comprehensive understanding of the structure-property relationships in these fluorescent molecules. csic.esx-mol.com
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that govern the reaction rate.
DFT calculations are a common choice for these studies, as they provide a good balance between accuracy and computational cost. acs.org By locating the transition state structure for a given reaction step, it is possible to calculate the activation energy, which is a key determinant of the reaction rate. This information can be used to:
Predict Reaction Outcomes: By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be formed and in what ratios. acs.org
Understand Reaction Selectivity: Computational studies can explain why a particular regio- or stereoisomer is formed preferentially. For example, in the Rh(III)-catalyzed synthesis of benzofuran frameworks, DFT calculations were used to understand the origin of chemoselectivity and regioselectivity. acs.org
Design New Catalysts and Reactions: By understanding the factors that control the activation energy, it is possible to design new catalysts or modify reaction conditions to improve the efficiency and selectivity of a reaction.
A plausible reaction mechanism is often proposed based on experimental observations, and then computational methods are used to test its validity. For example, in the synthesis of 2-aminobenzofurans via a [4+1] cycloaddition reaction, a mechanism involving the in situ generation of ortho-quinone methides was proposed and likely supported by the reaction outcomes. mdpi.com
The search for transition states is a critical but often challenging part of these studies. Once a transition state is located, it is characterized by the presence of a single imaginary frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.
Molecular Modeling for Ligand-Protein Interaction Studies in an In Vitro Context
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential tools for studying the interaction of this compound and its derivatives with protein targets in an in vitro context. nih.govmdpi.com These methods provide valuable insights into the binding modes and affinities of potential drug candidates, guiding the process of drug discovery and development. mdpi.com
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net Docking studies can be used to:
Identify Potential Binding Poses: Docking can generate plausible binding modes for a ligand, suggesting which interactions are important for binding. nih.gov
Screen Virtual Libraries: Docking can be used to screen large libraries of compounds to identify those that are most likely to bind to a particular protein target.
Guide Lead Optimization: By understanding the binding mode of a lead compound, medicinal chemists can design new analogs with improved binding affinity and selectivity.
For example, molecular docking has been used to study the interaction of benzofuran derivatives with a variety of protein targets, including epidermal growth factor receptor (EGFR), tubulin, and HIV-1 protease. rsc.orgmdpi.comunisa.ac.za These studies have helped to rationalize the observed biological activities of these compounds and to identify key structural features that are important for their inhibitory effects. rsc.orgmdpi.comunisa.ac.za
Table 2: Application of Molecular Modeling in Ligand-Protein Interaction Studies
| Technique | Purpose | Example Application |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein. nih.gov | Screening benzofuran derivatives against cancer targets like EGFR and tubulin. mdpi.comunisa.ac.za |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability and key interactions. nih.govd-nb.info | Evaluating the stability of benzofuran-based inhibitors in the active site of butyrylcholinesterase. nih.govd-nb.info |
| 3D-QSAR (CoMFA/CoMSIA) | Develops quantitative structure-activity relationships to predict the activity of new compounds. mdpi.com | Building models to predict the anticancer activity of combretastatin (B1194345) A-4 analogs. mdpi.com |
Molecular Dynamics (MD) Simulations in Ligand-Protein Studies
Following molecular docking, MD simulations can be employed to refine the binding pose and to assess the stability of the ligand-protein complex over time. nih.govd-nb.inforesearchgate.net MD simulations provide a more realistic picture of the dynamic nature of the interaction, taking into account the flexibility of both the ligand and the protein. researchgate.net These simulations can reveal important details about the binding process, such as the role of water molecules in the binding site and the conformational changes that occur upon ligand binding. nih.gov
By combining molecular docking and MD simulations, researchers can gain a comprehensive understanding of the molecular basis for the biological activity of this compound derivatives, facilitating the design of more potent and selective therapeutic agents.
Future Directions and Emerging Research Avenues for 5 Bromo 3 Phenylbenzofuran Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofurans, including brominated derivatives, is a well-established field, but the future demands greener and more efficient methods. researchgate.net Traditional approaches often rely on multi-step sequences that can be time-consuming and generate significant waste. Emerging research is focused on overcoming these limitations.
One promising direction is the development of one-pot synthesis strategies. For instance, a copper-catalyzed, one-pot reaction involving substituted amines, salicylaldehydes, and calcium carbide has been shown to produce amino-substituted benzofurans in high yields, offering a potential pathway to functionalized analogs of 5-bromo-3-phenylbenzofuran. acs.org Similarly, methods using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) allow for the cyclodehydration of α-phenoxy ketones to create 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.netlookchem.com
Catalyst innovation is at the heart of sustainable synthesis. Palladium and copper-based catalysts are frequently used for constructing the benzofuran (B130515) core, such as in Sonogashira coupling reactions followed by intramolecular cyclization. acs.orgacs.org Future research will likely focus on developing more robust and recyclable catalysts, including metal-free options, to reduce environmental impact. mdpi.com The use of solid-supported reagents, such as polymer-supported pyridinium (B92312) bromide perbromide for bromination and Amberlyst 15 for cyclodehydration, allows for the synthesis of pure products without the need for chromatographic purification, a significant step towards greener chemistry. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Functionalization Opportunities
The this compound molecule possesses distinct sites for chemical modification, offering numerous opportunities for creating diverse derivatives. The bromine atom at the C-5 position is a particularly valuable functional handle for cross-coupling reactions. mdpi.com
Future research will continue to exploit this site for reactions like the Suzuki, Stille, and Negishi couplings to introduce new carbon-carbon bonds. jst.go.jprsc.org For example, the Suzuki coupling of bromobenzofurans with boronic acids is a common strategy to create more complex molecules. jst.go.jp The Stille coupling reaction of a benzofuranyl bromide with stannanyl compounds has been a key step in the total synthesis of natural products like ailanthoidol (B1236983). rsc.org
Beyond the bromo-substituent, researchers are exploring the functionalization of other positions on the benzofuran ring system. This includes the development of methods for selective C-H activation, which would allow for the direct introduction of functional groups without pre-functionalized starting materials. The synthesis of 3-selenylbenzo[b]furan derivatives demonstrates the potential for introducing heteroatoms at the C-3 position, which can then be further modified. frontiersin.org The development of selective synthesis methods for isomers, such as 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones, highlights the sophisticated control that can be achieved over reactivity. rsc.org These new patterns of reactivity will enable the creation of libraries of novel compounds based on the this compound core.
Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Characterization
The pace of chemical discovery is increasingly driven by automation and high-throughput techniques. These technologies are crucial for rapidly synthesizing and screening large libraries of compounds to identify candidates with desired properties. In the context of benzofuran chemistry, high-throughput screening (HTS) has been instrumental in identifying novel bioactive molecules. nih.gova-z.lu For example, HTS was used to discover a benzofuran derivative that inhibits the Akt/mTOR signaling pathway, a key target in oncology. mdpi.comnih.gova-z.lu
Future work on this compound and its derivatives will undoubtedly integrate these approaches more deeply. Automated synthesis platforms can be programmed to perform multi-step reactions, modifications, and purifications, allowing for the rapid generation of a diverse library of analogs from the parent compound. This has been demonstrated in the automated radiosynthesis of [¹⁸F]Fluspidine, a benzofuran-containing PET tracer, which was optimized for clinical use. nih.gov
Combining automated synthesis with HTS for biological activity or material properties would create a powerful discovery engine. This would allow researchers to systematically explore the chemical space around the this compound scaffold, accelerating the identification of new drug candidates mdpi.com, materials for electronic devices, or catalysts.
Innovations in Materials Science Applications and Device Engineering
Benzofuran derivatives are recognized for their potential in materials science, particularly in the field of organic electronics. lookchem.com The rigid, aromatic structure of the benzofuran core makes it an attractive building block for materials used in Organic Light Emitting Diodes (OLEDs). bldpharm.com this compound can serve as a key intermediate in the synthesis of more complex molecules for these applications. bldpharm.com The bromine atom allows for further functionalization to fine-tune the electronic and photophysical properties of the final material.
Emerging research is expanding the application of benzofurans into new areas of materials science. A recent study demonstrated the use of benzofuran derivatives featuring an α,β-unsaturated dicyano group as highly efficient and stable electrocatalysts for hydrazine (B178648) oxidation. acs.org This suggests a role for functionalized benzofurans in the development of next-generation fuel cells. acs.org The synthesis of these materials involved a multi-step sequence including Sonogashira and Suzuki-Miyaura couplings, highlighting how the reactivity of the benzofuran scaffold can be harnessed to build complex functional materials. acs.org Future research will likely explore the properties of polymers and macromolecules derived from this compound for applications in sensors, organic photovoltaics, and other advanced devices.
Computational-Guided Design and Discovery of Next-Generation Benzofuran Compounds
Computational chemistry has become an indispensable tool in modern molecular design. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.netnih.govfrontiersin.org
In the field of benzofuran chemistry, computational methods are widely used to design new compounds with specific biological targets. researchgate.net For instance, molecular docking has been used to study the binding interactions of benzofuran derivatives with enzymes like Pim-1 kinase and acetylcholinesterase, guiding the design of more potent inhibitors for cancer and Alzheimer's disease, respectively. nih.govfrontiersin.org In silico screening of pharmacokinetic properties (ADMET) helps to prioritize candidates with favorable drug-like characteristics early in the discovery process. frontiersin.org
For this compound, computational-guided design offers a clear path forward. By modeling derivatives with various substituents at the 5-position (replacing the bromine) or other sites, researchers can identify novel structures with enhanced activity for therapeutic applications or optimized properties for materials science. researchgate.netnih.gov These in silico predictions can then be used to prioritize synthetic targets, creating a more efficient and focused research workflow for discovering the next generation of advanced benzofuran compounds. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
